2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione
Overview
Description
2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione is a synthetic organic compound that features a cyclohexane-1,3-dione core with a methoxyiminomethyl group and a chlorothiadiazolyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione typically involves the following steps:
Formation of the Cyclohexane-1,3-dione Core: The cyclohexane-1,3-dione core can be synthesized via the condensation of cyclohexanone with malonic acid in the presence of a base, followed by decarboxylation.
Introduction of the Methoxyiminomethyl Group: The methoxyiminomethyl group can be introduced by reacting the cyclohexane-1,3-dione with methoxyamine hydrochloride in the presence of a base such as sodium acetate.
Attachment of the Chlorothiadiazolyl Group: The chlorothiadiazolyl group can be attached via a nucleophilic substitution reaction, where the methoxyiminomethylated cyclohexane-1,3-dione is reacted with 5-chlorothiadiazole in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiadiazolyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclohexane-1,3-dione core.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom on the thiadiazole ring.
Scientific Research Applications
2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Nitisinone: 2-[2-Nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione, used in the treatment of hereditary tyrosinemia type 1.
Cyclohexane-1,3-dione Derivatives: Various derivatives with different substituents on the cyclohexane ring, used in medicinal and agricultural chemistry.
Uniqueness
2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione is unique due to the presence of the chlorothiadiazolyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[(E)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O3S/c11-10-7(13-14-18-10)5-17-12-4-6-8(15)2-1-3-9(6)16/h4,6H,1-3,5H2/b12-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUQKEFIOOWJST-UUILKARUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C=NOCC2=C(SN=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C(C(=O)C1)/C=N/OCC2=C(SN=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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